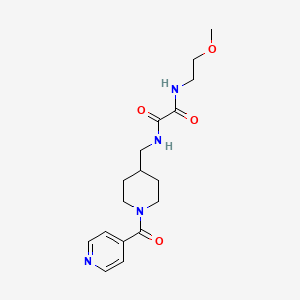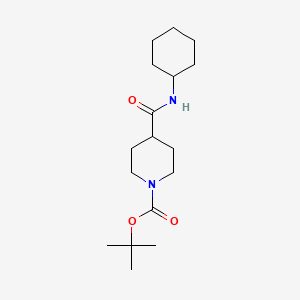![molecular formula C20H18ClN5 B2885495 3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900872-35-7](/img/structure/B2885495.png)
3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Scientific Research Applications
Antimicrobial and Anticancer Agents : Novel pyrazole derivatives, including compounds similar to the one , have shown significant potential as antimicrobial and anticancer agents. These compounds have been synthesized and evaluated for their effectiveness in vitro against various microbes and cancer cells. Some of these compounds exhibited higher anticancer activity than reference drugs like doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).
Insecticidal and Antibacterial Potential : Synthesized pyrimidine linked pyrazole heterocyclics have been evaluated for their insecticidal and antibacterial potential. These compounds have shown activity against Pseudococcidae insects and certain microorganisms, establishing a connection between their chemical structure and biological activity (Deohate & Palaspagar, 2020).
Anti-Mycobacterial Activity : Pyrazolo[1,5-a]pyrimidines, including compounds structurally similar to the one , have been identified as potent inhibitors of mycobacterial ATP synthase, which is crucial for the treatment of Mycobacterium tuberculosis. These compounds have shown potent in vitro growth inhibition of M. tuberculosis, highlighting their potential as inhibitors (Sutherland et al., 2022).
Antiproliferative Activity : Certain pyrimidine derivatives have shown significant antiproliferative activity against human breast cancer cell lines. These compounds, upon evaluation, induced apoptotic cell death, suggesting their potential use in cancer therapy (Atapour-Mashhad et al., 2017).
Serotonin 5-HT6 Receptor Antagonists : Some 3-sulfonyl-pyrazolo[1,5-a]pyrimidines have been synthesized as potent antagonists of the serotonin 5-HT6 receptor. These compounds have been analyzed for their receptor antagonistic activity, which is important in various neurological and psychiatric disorders (Ivachtchenko et al., 2011).
Cytotoxic and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic and anti-5-lipoxygenase activities. These compounds showed significant activity against cancer cell lines and in inhibiting 5-lipoxygenase, an enzyme involved in inflammation and asthma (Rahmouni et al., 2016).
properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5/c1-13-11-18(23-12-15-7-5-6-10-22-15)26-20(24-13)19(14(2)25-26)16-8-3-4-9-17(16)21/h3-11,23H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUXLXASNSOOCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)
![3-(4-chlorophenyl)-7-(1H-imidazol-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2885423.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2885424.png)



![5-chloro-4-(chloromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2885434.png)
